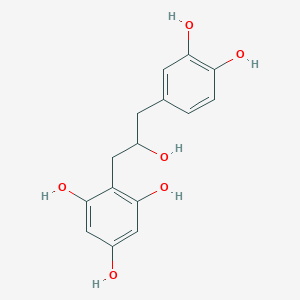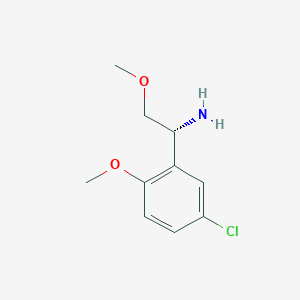
4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methoxy group at the 3’ position, and two methyl groups at the 2 and 3 positions on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and interactions, particularly in the context of its structural analogs.
Wirkmechanismus
The mechanism of action of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the methoxy and methyl groups, making it less functionalized and potentially less versatile.
4,4’-Dimethylbiphenyl: Contains two methyl groups but lacks the bromine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C15H15BrO |
|---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
1-bromo-4-(2,3-dimethylphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-10-5-4-6-13(11(10)2)12-7-8-14(16)15(9-12)17-3/h4-9H,1-3H3 |
InChI-Schlüssel |
TWZBNIBFRYHQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)


![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)





